![molecular formula C17H15NO3S2 B14248854 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is a complex organic compound characterized by the presence of thiophene rings, a nitrophenol group, and a bis-methylthiophenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene with formaldehyde to form bis(5-methylthiophen-2-yl)methane. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-aminophenol.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenol group may participate in redox reactions, while the thiophene rings can engage in π-π interactions with biological molecules. These interactions could potentially modulate enzyme activities or disrupt cellular processes, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Bis(5-methylthiophen-2-yl)methyl]-5-methylthiophene
- 2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine
- 4,4-(Cyclopentadiene-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde)
Uniqueness
2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol is unique due to the presence of both nitrophenol and bis-methylthiophenylmethyl groups. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Eigenschaften
Molekularformel |
C17H15NO3S2 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-[bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C17H15NO3S2/c1-10-3-7-15(22-10)17(16-8-4-11(2)23-16)13-9-12(18(20)21)5-6-14(13)19/h3-9,17,19H,1-2H3 |
InChI-Schlüssel |
JIUZYBHAEDZYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C2=CC=C(S2)C)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


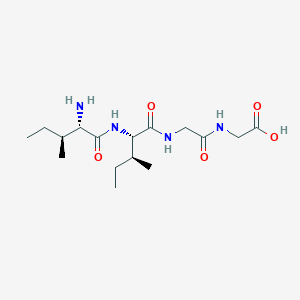
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
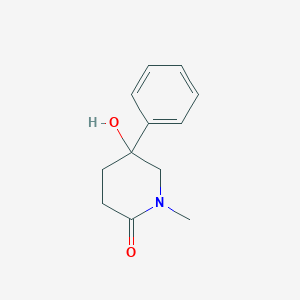
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
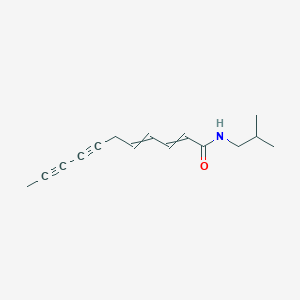
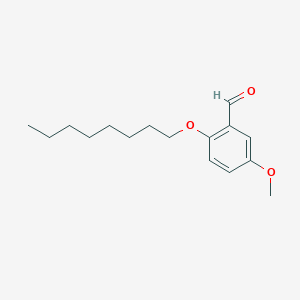
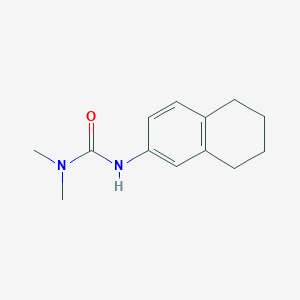
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
